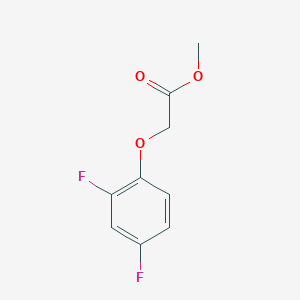

Methyl 2-(2,4-difluorophenoxy)acetate

Beschreibung

BenchChem offers high-quality Methyl 2-(2,4-difluorophenoxy)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(2,4-difluorophenoxy)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 2-(2,4-difluorophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O3/c1-13-9(12)5-14-8-3-2-6(10)4-7(8)11/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUBJMZJUWOIZRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=C(C=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical properties of Methyl 2-(2,4-difluorophenoxy)acetate

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 2-(2,4-difluorophenoxy)acetate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 2-(2,4-difluorophenoxy)acetate is a halogenated aromatic compound of significant interest as a synthetic building block in medicinal chemistry and materials science. Its structural motifs, including a difluorophenyl ring, an ether linkage, and a methyl ester, impart specific physicochemical characteristics that are critical for its reactivity, solubility, and biological interaction. This guide provides a comprehensive analysis of its known properties, outlines authoritative experimental protocols for their determination, and offers expert insights into the interpretation of analytical data. The objective is to equip researchers with the foundational knowledge required for the effective handling, characterization, and application of this versatile chemical entity.

Chemical Identity and Molecular Structure

A precise understanding of the molecular identity is the cornerstone of all subsequent physicochemical analysis. Methyl 2-(2,4-difluorophenoxy)acetate is defined by its unique combination of functional groups which dictate its chemical behavior.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | methyl 2-(2,4-difluorophenoxy)acetate | [1] |

| CAS Number | 449811-63-6 | [1] |

| Molecular Formula | C₉H₈F₂O₃ | [1] |

| Molecular Weight | 202.16 g/mol | [1] |

| Canonical SMILES | COC(=O)COC1=CC=C(F)C=C1F | [1] |

| InChI Key | IUBJMZJUWOIZRP-UHFFFAOYSA-N |[1] |

The structure features a central phenoxyacetate core. The two fluorine atoms on the aromatic ring at positions 2 and 4 are strong electron-withdrawing groups, which significantly influence the electron density of the ring and the acidity of the aromatic protons. The ether oxygen and the ester group provide sites for hydrogen bonding and contribute to the molecule's polarity.

Core Physicochemical Properties

The macroscopic behavior of a compound is governed by its intrinsic physicochemical properties. This section details the known quantitative data and provides robust protocols for determining uncharacterised yet critical parameters.

Table 2: Summary of Physicochemical Properties

| Property | Value / Status | Method |

|---|---|---|

| Purity | Typically ≥97% | HPLC |

| Calculated logP | 1.725 | Computational |

| Hydrogen Bond Acceptors | 2 | Computational |

| Melting Point | Data not publicly available | DSC (Proposed) |

| Boiling Point | Data not publicly available | TGA (Proposed for decomposition) |

| Aqueous Solubility | Data not publicly available | Shake-Flask Method (Proposed) |

Lipophilicity (logP)

The partition coefficient (logP) is a critical determinant of a molecule's pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME). The calculated logP value of 1.725 suggests that Methyl 2-(2,4-difluorophenoxy)acetate is a moderately lipophilic compound.[1] This indicates a favorable balance between aqueous solubility and lipid membrane permeability, a desirable trait for potential drug candidates.

Solubility Assessment

While specific solubility data is not widely published, the molecule's structure suggests it is readily soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone, with limited solubility in water.

Expert Insight: The moderate logP value implies that while not highly water-soluble, it should possess sufficient solubility for many in-vitro assays. Determining this empirically is crucial.

Protocol 2.2.1: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol provides a definitive measure of aqueous solubility, a self-validating system essential for reliable data.

-

Preparation: Prepare a series of saturated solutions by adding an excess of Methyl 2-(2,4-difluorophenoxy)acetate to vials containing purified water (or a relevant buffer, e.g., PBS pH 7.4).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a minimum of 24 hours to ensure thermodynamic equilibrium is reached.

-

Causality Note: 24 hours is a standard duration to ensure that the dissolution process has completed and the concentration of the solute in the solvent is at its maximum and stable.

-

-

Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid material.

-

Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable mobile phase. Quantify the concentration against a pre-prepared calibration curve using a validated HPLC-UV method (see Protocol 3.1.1).

-

Validation: The presence of solid material at the end of the experiment validates that the initial solution was indeed saturated.

Thermal Properties

Thermal analysis is vital for understanding the compound's stability, purity, and physical state.

Protocol 2.3.1: Melting Point Determination by Differential Scanning Calorimetry (DSC)

DSC is the gold standard for determining the melting point and assessing the purity of a crystalline solid.

-

Sample Preparation: Accurately weigh 1-3 mg of the compound into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed pan to serve as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. A typical temperature range would be from ambient to a temperature well above the expected melting point.

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The sharpness of the peak provides a qualitative indication of purity.

Analytical and Spectroscopic Characterization

A suite of analytical techniques is required to confirm the identity, purity, and structure of Methyl 2-(2,4-difluorophenoxy)acetate. The following workflow provides a comprehensive characterization pathway.

Caption: A typical workflow for the comprehensive physicochemical characterization of a synthetic compound.

Chromatographic Analysis

Chromatography is essential for separating the compound from impurities and quantifying its purity.

Protocol 3.1.1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol describes a standard reversed-phase HPLC method suitable for this compound.

-

Instrumentation: HPLC system with UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Expert Rationale: A C18 stationary phase is ideal for retaining moderately non-polar compounds like this one, providing excellent separation from more polar or non-polar impurities.

-

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Program:

-

0-2 min: 30% B

-

2-15 min: 30% to 95% B

-

15-18 min: 95% B

-

18-19 min: 95% to 30% B

-

19-25 min: 30% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm, chosen for the aromatic chromophore.

-

Analysis: Purity is calculated based on the relative peak area of the main component.

Spectroscopic Elucidation

Spectroscopy provides irrefutable evidence of the molecular structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a singlet around 3.8 ppm for the methyl ester protons (-OCH₃), a singlet around 4.7 ppm for the methylene protons (-OCH₂-), and complex multiplets in the aromatic region (approx. 6.9-7.3 ppm) for the three protons on the difluorophenyl ring, showing characteristic splitting due to fluorine-proton coupling.

-

¹³C NMR: Key signals are expected for the ester carbonyl carbon (~168 ppm), the aliphatic carbons (~52 and ~65 ppm), and multiple aromatic carbons, which will appear as doublets due to carbon-fluorine coupling.

-

-

Mass Spectrometry (MS): In an Electron Ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 202. Key fragmentation patterns would likely involve the loss of the methoxycarbonyl group (-•COOCH₃) or the cleavage of the ether bond. High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would confirm the presence of key functional groups: a strong C=O stretch around 1750 cm⁻¹ for the ester, C-O-C stretching vibrations for the ether linkage around 1250-1050 cm⁻¹, and strong C-F stretching bands in the 1300-1100 cm⁻¹ region.

Safety and Handling

Based on available Safety Data Sheet (SDS) information, Methyl 2-(2,4-difluorophenoxy)acetate requires careful handling.[1]

Recommended Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[1][2]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][3] Wash hands thoroughly after handling.[1]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

Conclusion

Methyl 2-(2,4-difluorophenoxy)acetate is a compound with a well-defined chemical structure and moderately lipophilic character. While comprehensive experimental data on all its physicochemical properties is not yet available in the public domain, this guide provides a robust framework for its characterization using standard, validated analytical techniques. The protocols and insights presented herein enable researchers to generate reliable data, ensuring the quality and reproducibility of their scientific endeavors involving this important chemical intermediate.

References

Sources

Methyl 2-(2,4-difluorophenoxy)acetate CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(2,4-difluorophenoxy)acetate is a fluorinated aromatic compound of interest in chemical research and development. Its structure, featuring a difluorophenoxy group linked to a methyl acetate moiety, suggests potential applications in agrochemicals and as a building block in the synthesis of more complex molecules. The presence of fluorine atoms can significantly alter the physicochemical and biological properties of organic compounds, often enhancing metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive overview of the key chemical identifiers, properties, a detailed synthesis protocol, and safety information for Methyl 2-(2,4-difluorophenoxy)acetate, designed to equip researchers with the foundational knowledge for its effective use.

Core Chemical Information

A precise understanding of a compound's identity is fundamental to any research endeavor. The following section details the key chemical identifiers for Methyl 2-(2,4-difluorophenoxy)acetate.

Chemical Identifiers

The primary identifier for any chemical substance is its CAS Registry Number. For Methyl 2-(2,4-difluorophenoxy)acetate, this and other critical identifiers are summarized below.

| Identifier | Value | Source |

| CAS Number | 449811-63-6 | [1] |

| IUPAC Name | methyl 2-(2,4-difluorophenoxy)acetate | [1] |

| Molecular Formula | C₉H₈F₂O₃ | [1] |

| Molecular Weight | 202.16 g/mol | [1] |

| Canonical SMILES | COC(=O)COC1=CC=C(F)C=C1F | [1] |

| InChI | InChI=1S/C9H8F2O3/c1-13-9(12)5-14-8-3-2-6(10)4-7(8)11/h2-4H,5H2,1H3 | [1] |

| InChIKey | IUBJMZJUWOIZRP-UHFFFAOYSA-N | [1] |

Physicochemical Properties (Estimated)

| Property | Estimated Value | Notes |

| Appearance | Colorless to pale yellow liquid or solid | Based on similar phenoxyacetate esters. |

| Boiling Point | > 200 °C | Estimated based on related structures. |

| Melting Point | Not determined | |

| Solubility | Soluble in methanol, ethanol, ethyl acetate, dichloromethane | Typical for esters of this type. |

| LogP | 1.72 | [1] |

Synthesis and Characterization

The most direct and industrially scalable method for the preparation of Methyl 2-(2,4-difluorophenoxy)acetate is the Fischer esterification of its corresponding carboxylic acid, 2-(2,4-difluorophenoxy)acetic acid. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a cornerstone of organic synthesis.

Synthesis Workflow: Fischer Esterification

The following diagram illustrates the workflow for the synthesis of Methyl 2-(2,4-difluorophenoxy)acetate from 2-(2,4-difluorophenoxy)acetic acid.

Caption: Fischer Esterification workflow for Methyl 2-(2,4-difluorophenoxy)acetate.

Detailed Experimental Protocol: Synthesis of Methyl 2-(2,4-difluorophenoxy)acetate

This protocol is a robust, self-validating procedure for the synthesis and purification of the target compound.

Materials:

-

2-(2,4-Difluorophenoxy)acetic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Ethyl acetate

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-(2,4-difluorophenoxy)acetic acid.

-

Addition of Reagents: Add an excess of anhydrous methanol (typically 10-20 equivalents) to the flask. Methanol serves as both a reactant and the solvent, driving the equilibrium towards the product.

-

Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops for a small-scale reaction) to the mixture.

-

Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 65-70 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 4-6 hours).

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and add ethyl acetate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude ester can be purified by vacuum distillation or column chromatography on silica gel to yield the pure Methyl 2-(2,4-difluorophenoxy)acetate.

Characterization

The identity and purity of the synthesized Methyl 2-(2,4-difluorophenoxy)acetate should be confirmed by spectroscopic methods.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the acetate group, and the methyl protons of the ester. The aromatic protons will exhibit complex splitting patterns due to fluorine-proton coupling.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons (with C-F coupling), the methylene carbon, and the methyl carbon.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₉H₈F₂O₃.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band characteristic of the ester carbonyl group (C=O) around 1750 cm⁻¹, as well as C-O and C-F stretching vibrations.

Potential Applications

The parent compound, 2,4-D, is a widely used herbicide. Its derivatives, including esters, are also employed in agriculture to control broadleaf weeds. It is plausible that Methyl 2-(2,4-difluorophenoxy)acetate exhibits similar herbicidal properties. In the context of drug discovery, this compound can serve as a valuable building block for the synthesis of more complex molecules, where the difluorophenoxy moiety can be used to modulate the pharmacological properties of a lead compound.

Safety and Handling

As a responsible scientist, it is imperative to handle all chemicals with care, adhering to established safety protocols.

GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

| Warning | H302: Harmful if swallowed.[1]H319: Causes serious eye irritation.[1] |

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.[1]

-

P264: Wash hands thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

Methyl 2-(2,4-difluorophenoxy)acetate is a compound with significant potential in both agrochemical and pharmaceutical research. This guide provides the essential information for its identification, synthesis, and safe handling. The detailed protocol for its preparation via Fischer esterification offers a reliable method for obtaining this compound in the laboratory. As with any chemical, further research is warranted to fully elucidate its properties and potential applications.

References

Sources

Molecular structure and weight of Methyl 2-(2,4-difluorophenoxy)acetate

Physicochemical Profiling, Synthetic Protocols, and Research Utility

Executive Summary

Methyl 2-(2,4-difluorophenoxy)acetate (CAS: 449811-63-6) is a specialized fluorinated building block used primarily in the synthesis of agrochemicals (herbicides/fungicides) and pharmaceutical intermediates. Structurally, it consists of a 2,4-difluorophenol core linked via an ether bond to a methyl acetate tail. This monograph provides a comprehensive technical guide for researchers, detailing its molecular architecture, validated synthesis pathways, and analytical characterization standards.

Part 1: Molecular Architecture & Properties

The compound is characterized by the presence of two fluorine atoms at the ortho and para positions of the phenoxy ring. This substitution pattern significantly alters the electron density of the aromatic ring compared to non-fluorinated analogs, enhancing metabolic stability against oxidative degradation—a critical feature for bioactive scaffolds.

Table 1: Physicochemical Data Profile[1]

| Property | Value / Descriptor |

| IUPAC Name | Methyl 2-(2,4-difluorophenoxy)acetate |

| CAS Number | 449811-63-6 |

| Molecular Formula | C |

| Molecular Weight | 202.16 g/mol |

| Exact Mass | 202.04415 g/mol |

| SMILES | COC(=O)COC1=C(F)C=C(F)C=C1 |

| InChI Key | IUBJMZJUWOIZRP-UHFFFAOYSA-N |

| LogP (Predicted) | ~1.72 |

| H-Bond Acceptors | 3 (Ester carbonyl, Ether oxygen, Fluorines) |

| Physical State | White to off-white solid or viscous oil (purity dependent) |

Part 2: Synthetic Utility & Protocols

The most robust method for synthesizing Methyl 2-(2,4-difluorophenoxy)acetate is the Williamson Ether Synthesis . This pathway utilizes a nucleophilic substitution (

Validated Synthesis Protocol

Objective: Preparation of Methyl 2-(2,4-difluorophenoxy)acetate on a 10 mmol scale.

Reagents:

-

Substrate: 2,4-Difluorophenol (1.30 g, 10 mmol)

-

Electrophile: Methyl bromoacetate (1.68 g, 11 mmol) or Methyl chloroacetate (less reactive, requires iodide catalyst)

-

Base: Potassium Carbonate (

), anhydrous (2.07 g, 15 mmol) -

Solvent: Acetone (reagent grade) or DMF (for faster rates)

Step-by-Step Methodology:

-

Activation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-difluorophenol in 20 mL of anhydrous acetone.

-

Deprotonation: Add anhydrous

in a single portion. Stir at room temperature for 15 minutes to generate the phenoxide intermediate. Note: Evolution of -

Alkylation: Add Methyl bromoacetate dropwise via syringe.

-

Reflux: Attach a reflux condenser and heat the mixture to 60°C (mild reflux) for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1).

-

Workup:

-

Cool the mixture to room temperature.

-

Filter off the inorganic salts (

, excess -

Concentrate the filtrate under reduced pressure (rotary evaporator).[1]

-

Redissolve residue in Ethyl Acetate (30 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).

-

Dry over

, filter, and concentrate to yield the crude ester.

-

Synthetic Workflow Diagram

Caption: Step-by-step Williamson ether synthesis workflow for generating the target ester.

Part 3: Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Expected NMR Profile ( )

The fluorine atoms cause characteristic splitting patterns in the aromatic region.

-

NMR (400 MHz):

- 6.80 – 7.00 ppm (Multiplet, 3H, Aromatic protons). Note: The proton between the two fluorines (H-3) usually appears as a distinct triplet of doublets due to coupling with F-2 and F-4.

-

4.65 ppm (Singlet, 2H,

-

3.78 ppm (Singlet, 3H,

-

NMR:

-

Two distinct signals in the range of -110 to -130 ppm, showing coupling to each other and adjacent protons.

-

Mass Spectrometry (GC-MS)

-

Molecular Ion (

): 202 m/z.[2] -

Base Peak: Often 143 m/z (Loss of

group, leaving the difluorophenoxy cation) or 129 m/z (Difluorophenol fragment).

Part 4: Research Applications

Agrochemical Design (PPO Inhibitors)

This molecule serves as a "privileged scaffold" in herbicide discovery. The 2,4-difluorophenoxy moiety is a bioisostere for the 2,4-dichlorophenoxy group found in auxinic herbicides (like 2,4-D), but it is more commonly associated with Protoporphyrinogen Oxidase (PPO) inhibitors .

-

Mechanism: The difluorophenoxy group mimics the substrate of the PPO enzyme, blocking chlorophyll biosynthesis and leading to rapid necrosis in weeds.

-

Metabolic Blocking: The fluorine at the para position (C4) blocks metabolic hydroxylation, extending the half-life of the active compound in the plant.

Structure-Activity Relationship (SAR) Logic

Caption: Structure-Activity Relationship (SAR) highlighting the functional role of specific moieties.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2782897, Methyl 2,4-difluorobenzoate (Structural Analog Reference). Retrieved February 18, 2026, from [Link]

Sources

A Comprehensive Technical Guide to 2,4-Difluorophenoxyacetic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2,4-difluorophenoxyacetic acid represent a versatile class of compounds with a broad spectrum of biological activities, ranging from herbicidal to medicinal applications. The incorporation of fluorine atoms into the phenoxyacetic acid scaffold significantly influences the physicochemical properties of these molecules, often enhancing their efficacy and metabolic stability. This in-depth technical guide provides a comprehensive literature review of the synthesis, biological evaluation, and structure-activity relationships of 2,4-difluorophenoxyacetic acid derivatives. We delve into their applications as herbicides, anticancer agents, and antimicrobial compounds, offering detailed experimental protocols and insights into their mechanisms of action. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel bioactive molecules.

Introduction: The Significance of the 2,4-Difluorophenoxyacetic Acid Scaffold

Phenoxyacetic acid and its derivatives have long been recognized for their diverse biological activities. The parent compound, 2,4-dichlorophenoxyacetic acid (2,4-D), was one of the first successful selective herbicides and continues to be widely used in agriculture.[1][2] The introduction of fluorine atoms into the aromatic ring, as seen in 2,4-difluorophenoxyacetic acid, can profoundly alter the molecule's properties. The high electronegativity and small size of fluorine can enhance binding affinity to target proteins, improve metabolic stability by blocking sites of oxidation, and increase lipophilicity, which can facilitate passage through biological membranes. These attributes have spurred interest in exploring the potential of 2,4-difluorophenoxyacetic acid derivatives in various fields beyond agriculture, including medicinal chemistry. This guide will explore the synthesis of these derivatives and their demonstrated and potential applications as herbicides, anticancer agents, and antimicrobial compounds.

Synthetic Strategies for 2,4-Difluorophenoxyacetic Acid and Its Derivatives

The synthesis of 2,4-difluorophenoxyacetic acid and its derivatives typically begins with the etherification of 2,4-difluorophenol with an appropriate haloacetic acid or its ester, followed by functional group manipulations to generate a library of derivatives such as esters, amides, and hydrazides.

Synthesis of 2,4-Difluorophenoxyacetic Acid

The foundational step is the Williamson ether synthesis, where 2,4-difluorophenol is reacted with a haloacetate, typically ethyl chloroacetate or ethyl bromoacetate, in the presence of a base, followed by hydrolysis of the resulting ester.

Caption: General synthetic scheme for 2,4-difluorophenoxyacetic acid.

Synthesis of Ester and Amide Derivatives

The carboxylic acid group of 2,4-difluorophenoxyacetic acid is a versatile handle for the synthesis of a wide array of derivatives.

-

Esters: Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄) or by using coupling agents.

-

Amides: Amide derivatives are typically synthesized by first converting the carboxylic acid to its more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine.[3] Alternatively, direct coupling of the carboxylic acid with an amine using coupling agents such as dicyclohexylcarbodiimide (DCC) or phosphonitrilic chloride can be employed.[4][5]

Caption: Synthetic pathways to ester and amide derivatives.

Biological Activities and Structure-Activity Relationships

The 2,4-difluorophenoxyacetic acid scaffold has been explored for various biological applications, with the fluorine substituents playing a crucial role in modulating activity.

Herbicidal Activity

As a fluorinated analog of 2,4-D, 2,4-difluorophenoxyacetic acid is expected to exhibit herbicidal properties.[6] The mechanism of action of phenoxy herbicides involves mimicking the plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible broadleaf weeds.[7][8] The fluorine atoms can enhance the molecule's stability and persistence in the soil, potentially allowing for effective weed control at lower application rates.[6]

Structure-Activity Relationship (SAR) Insights:

-

Ester and Amide Derivatives: Similar to 2,4-D, the ester and amide derivatives of 2,4-difluorophenoxyacetic acid are often more potent herbicides than the parent acid due to their increased lipophilicity, which facilitates absorption through the waxy cuticle of plant leaves.[9]

-

Chain Length and Branching: The nature of the alcohol or amine used to form the ester or amide can influence the herbicidal activity. Variations in chain length and branching can affect the compound's transport and metabolism within the plant.

Anticancer Activity

Several studies have investigated the anticancer potential of derivatives of phenoxyacetic acid and related structures. The presence of the 2,4-difluorophenyl moiety is a common feature in many modern anticancer drug candidates.

Structure-Activity Relationship (SAR) Insights:

-

Amide and Hydrazide Moieties: The conversion of the carboxylic acid to amides and hydrazides has been a fruitful strategy for developing anticancer agents. For instance, 2-(4-fluorophenyl)-N-phenylacetamide derivatives have shown cytotoxic activity against prostate and breast cancer cell lines.[10][11]

-

Heterocyclic Rings: The incorporation of heterocyclic rings, such as thiosemicarbazides, has been shown to impart significant anticancer activity. Novel 1-(4-fluorophenoxyacetyl)-4-substituted thiosemicarbazide derivatives have demonstrated promising activity against prostate cancer cells.[12][13]

-

Substitution on the Amine: For amide derivatives, the nature of the substituent on the nitrogen atom is critical. Electron-withdrawing groups, such as nitro groups, on the N-phenyl ring of 2-(4-fluorophenyl)-N-phenylacetamides have been shown to enhance cytotoxic effects.[10][11]

Mechanism of Action: The precise mechanism of action for many of these derivatives is still under investigation. However, some have been shown to induce apoptosis and cell cycle arrest.[12][13] For example, some thiosemicarbazide derivatives are proposed to act as topoisomerase IIα inhibitors.[12]

Antimicrobial Activity

The phenoxyacetic acid scaffold has also been explored for its antimicrobial properties. While specific data on 2,4-difluorophenoxyacetic acid derivatives is limited, studies on related compounds suggest potential in this area.

Structure-Activity Relationship (SAR) Insights:

-

Thioureides and Other Heterocycles: The introduction of thioureide and other heterocyclic moieties to the phenoxyacetic acid backbone has been shown to result in compounds with significant antibacterial and antifungal activity.[14][15] The activity is often dependent on the substitution pattern on the appended aromatic rings.

-

Lipophilicity: As with other biological activities, lipophilicity plays a crucial role in the antimicrobial efficacy of these compounds, as it governs their ability to penetrate microbial cell walls and membranes.

Mechanism of Action: The antimicrobial mechanism of phenoxyacetic acid derivatives is not fully elucidated but may involve disruption of cell membrane integrity, inhibition of essential enzymes, or interference with microbial metabolic pathways. For example, 2,4-D has been shown to alter the cellular envelope of E. coli.[16]

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments relevant to the synthesis and biological evaluation of 2,4-difluorophenoxyacetic acid derivatives.

Synthesis of 2,4-Difluorophenoxyacetic Acid

Materials:

-

2,4-Difluorophenol

-

Ethyl chloroacetate

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Etherification:

-

To a solution of 2,4-difluorophenol (1 eq.) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq.).

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl chloroacetate (1.1 eq.) dropwise to the reaction mixture.

-

Reflux the reaction mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2,4-difluorophenoxyacetate.

-

-

Hydrolysis:

-

Dissolve the crude ester in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

-

Stir the mixture at room temperature or gently heat for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).

-

Remove the ethanol under reduced pressure.

-

Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.

-

The product, 2,4-difluorophenoxyacetic acid, will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum over P₂O₅.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

MTT Cytotoxicity Assay

This protocol is used to assess the in vitro anticancer activity of the synthesized derivatives.[17][18][19]

Materials:

-

Cancer cell lines (e.g., MCF-7, PC-3)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Synthesized compounds dissolved in DMSO (stock solutions)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plates overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in culture medium from the DMSO stock solutions. The final DMSO concentration should be non-toxic to the cells (typically <0.5%).

-

Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plates for an additional 2-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

-

Herbicidal Bioassay

This is a general protocol to evaluate the post-emergence herbicidal activity of the synthesized compounds.[2][20][21]

Materials:

-

Test weed species (e.g., broadleaf weeds like Amaranthus retroflexus)

-

Crop species (e.g., a grass like wheat or corn to test for selectivity)

-

Pots with a suitable soil mixture

-

Synthesized compounds

-

A suitable solvent and surfactant for formulation

-

A known commercial herbicide as a positive control

-

A spray chamber or a handheld sprayer

Procedure:

-

Plant Growth:

-

Sow the seeds of the test weed and crop species in separate pots.

-

Grow the plants in a greenhouse or growth chamber under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

-

Allow the plants to grow to a specific stage (e.g., 2-4 true leaves).

-

-

Compound Application:

-

Prepare solutions of the test compounds at various concentrations in a suitable solvent (e.g., acetone) with a surfactant to aid in spreading and absorption.

-

Apply the solutions to the foliage of the test plants using a spray chamber or handheld sprayer, ensuring uniform coverage.

-

Include a negative control (solvent and surfactant only) and a positive control (commercial herbicide).

-

-

Evaluation:

-

Return the plants to the greenhouse or growth chamber.

-

Observe the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, growth inhibition, epinasty) over a period of 14-21 days.

-

At the end of the evaluation period, assess the herbicidal effect visually using a rating scale (e.g., 0% = no effect, 100% = complete kill).

-

For a more quantitative assessment, harvest the above-ground biomass, dry it in an oven, and measure the dry weight. Calculate the percent inhibition of growth compared to the negative control.

-

Antimicrobial Susceptibility Testing (Kirby-Bauer Disk Diffusion Method)

This protocol is a standard method for determining the susceptibility of bacteria to the synthesized compounds.[22][23][24]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus for Gram-positive, Escherichia coli for Gram-negative)

-

Mueller-Hinton agar (MHA) plates

-

Sterile cotton swabs

-

Sterile saline or Mueller-Hinton broth

-

Synthesized compounds

-

Sterile filter paper disks

-

A known antibiotic as a positive control

-

A solvent control disk (with the solvent used to dissolve the compounds)

-

McFarland turbidity standards (0.5)

Procedure:

-

Inoculum Preparation:

-

From a fresh culture of the test bacterium, pick several well-isolated colonies and suspend them in sterile saline or broth.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

-

Inoculation of Agar Plates:

-

Dip a sterile cotton swab into the standardized bacterial suspension and remove excess liquid by pressing the swab against the inside of the tube.

-

Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure uniform growth.

-

-

Application of Disks:

-

Impregnate sterile filter paper disks with a known concentration of the synthesized compounds.

-

Aseptically place the impregnated disks, along with the positive and negative control disks, onto the surface of the inoculated MHA plate. Ensure the disks are firmly in contact with the agar.

-

-

Incubation:

-

Invert the plates and incubate them at 37°C for 18-24 hours.

-

-

Evaluation:

-

After incubation, measure the diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited) in millimeters.

-

The size of the zone of inhibition is indicative of the compound's antimicrobial activity.

-

Conclusion

The 2,4-difluorophenoxyacetic acid scaffold serves as a valuable platform for the development of a wide range of biologically active compounds. The strategic incorporation of fluorine atoms enhances the potential of these derivatives in herbicidal, anticancer, and antimicrobial applications. This guide has provided a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of these compounds, along with detailed experimental protocols to facilitate further research in this promising area. Future studies should focus on elucidating the precise mechanisms of action of these derivatives and optimizing their structures to improve potency and selectivity, ultimately leading to the development of novel and effective therapeutic and agrochemical agents.

References

-

Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. (2023). Available at: [Link]

-

Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. Available at: [Link]

-

MTT Cell Assay Protocol. (n.d.). Available at: [Link]

-

MTT (Assay protocol). (n.d.). Available at: [Link]

-

2,4-Dichlorophenoxyacetic acid. (n.d.). Wikipedia. Available at: [Link]

-

Cell Viability Assays - Assay Guidance Manual. (2013). National Center for Biotechnology Information. Available at: [Link]

-

Conducting a Bioassay For Herbicide Residues. (2016). NC State Extension Publications. Available at: [Link]

-

A Quick Test for Herbicide Carry-over in the Soil. (n.d.). Available at: [Link]

-

Antimicrobial Susceptibility Testing - StatPearls. (2024). National Center for Biotechnology Information. Available at: [Link]

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. Available at: [Link]

-

Bioassay Test for Herbicide Residues in Compost. (n.d.). Available at: [Link]

-

Herbicide Bioassay. (n.d.). Woods End Laboratories. Available at: [Link]

-

2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. (n.d.). PMC. Available at: [Link]

-

Antimicrobial Susceptibility Testing. (2014). DAFF. Available at: [Link]

-

Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. (2020). JOCPR. Available at: [Link]

-

Synthesis of phenoxyacetic acid derivatives. Conditions and reagents:... (n.d.). ResearchGate. Available at: [Link]

-

HERBICIDE, FORMULATIONS OF THE SALTS AND ESTERS OF 2,4 DICHLOROPHENOXYACETIC ACID (PROPOSED FEDERAL SPECIFICATION). (n.d.). Available at: [Link]

-

Synthesis and characterization of polyaniline salts with phenoxy acetic acids by emulsion polymerization. (n.d.). Available at: [Link]

-

Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. (n.d.). JETIR.org. Available at: [Link]

- WO2013056488A1 - Phenoxyacetic acid derivative synthesis method. (n.d.). Google Patents.

-

(2,4-Difluorophenoxy)aceticacid. (n.d.). MySkinRecipes. Available at: [Link]

-

MODULAR SYNTHESIS OF WEINREB AMIDES OF 2-FLUORO-2,4-DIENOIC ACIDS. (n.d.). Available at: [Link]

-

Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. (2014). PubMed. Available at: [Link]

-

ChemInform Abstract: Phase Transfer Catalyzed Synthesis of Amides and Esters of 2,4-Dichlorophenoxyacetic Acid. (2025). ResearchGate. Available at: [Link]

-

Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives. (2025). Semantic Scholar. Available at: [Link]

-

Synthesis and Herbicidal Activity of 2-(4-aryloxyphenoxy) propionamides derivatives. (2018). JOCPR. Available at: [Link]

-

Anti-Cancer Activity of 2,4-Disubstituted Thiophene Derivatives: Dual Inhibitors of Lipoxygenase and Cyclooxygenase. (n.d.). PubMed. Available at: [Link]

-

(PDF) Herbicides based on 2,4-D: its behavior in agricultural environments and microbial biodegradation aspects. A review. (2022). ResearchGate. Available at: [Link]

- CN101941905B - Method for producing ester of 2, 4-dichlorphenoxyacetic acid. (n.d.). Google Patents.

-

Effect of 2,4-dichlorophenoxyacetic acid herbicide on escherichia coli growth, chemical composition, and cellular envelope. (n.d.). PubMed. Available at: [Link]

-

Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid. (2008). MDPI. Available at: [Link]

-

ANTIMICROBIAL ACTIVITY OF NOVEL 1-[(2,4-(DI-TERT-BUTYLPHENOXY))- 3-DIALKYLAMINO-2-PROPANOL] DERIVATIVES. (n.d.). Available at: [Link]

-

Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. (n.d.). PMC. Available at: [Link]

-

(PDF) Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives. (2025). ResearchGate. Available at: [Link]

-

SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. (2020). Indo American Journal of Pharmaceutical Research. Available at: [Link]

-

Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid. (n.d.). PubMed. Available at: [Link]

-

A Novel Promazine Derivative Shows High in vitro and in vivo Antimicrobial Activity Against Staphylococcus aureus. (2020). Frontiers. Available at: [Link]

-

α,α-Difluorophosphonohydroxamic Acid Derivatives among the Best Antibacterial Fosmidomycin Analogues. (n.d.). PMC. Available at: [Link]

Sources

- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]

- 3. researchgate.net [researchgate.net]

- 4. jocpr.com [jocpr.com]

- 5. iajpr.com [iajpr.com]

- 6. (2,4-Difluorophenoxy)aceticacid [myskinrecipes.com]

- 7. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. chainnetwork.org [chainnetwork.org]

- 11. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effect of 2,4-dichlorophenoxyacetic acid herbicide on escherichia coli growth, chemical composition, and cellular envelope - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. texaschildrens.org [texaschildrens.org]

- 18. MTT assay protocol | Abcam [abcam.com]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]

- 21. extensionpubs.unl.edu [extensionpubs.unl.edu]

- 22. asm.org [asm.org]

- 23. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. woah.org [woah.org]

Methyl 2-(2,4-difluorophenoxy)acetate: A Strategic Fluorinated Building Block

Technical Guide & Application Note

Executive Summary

Methyl 2-(2,4-difluorophenoxy)acetate (CAS: 449811-63-6) is a specialized fluorinated building block that bridges the gap between commodity chemical intermediates and high-value medicinal scaffolds. Its core value lies in the 2,4-difluorophenoxy motif , a structural unit engineered to enhance metabolic stability by blocking the para-position (C4) and ortho-position (C2) of the aromatic ring against Cytochrome P450-mediated oxidation.

This guide details the synthesis, physicochemical properties, and divergent applications of this compound.[1] It is designed for medicinal chemists and process engineers seeking to leverage the "fluorine effect"—specifically the modulation of lipophilicity (

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

The introduction of two fluorine atoms creates a unique electronic environment. The electron-withdrawing nature of fluorine lowers the pKa of the phenoxy oxygen (indirectly) and alters the dipole moment compared to the non-fluorinated analog.

| Property | Data | Note |

| IUPAC Name | Methyl 2-(2,4-difluorophenoxy)acetate | |

| CAS Number | 449811-63-6 | Distinct from the acid form (CAS 399-44-0) |

| Molecular Formula | ||

| Molecular Weight | 202.16 g/mol | |

| Physical State | Low-melting solid or viscous oil | Dependent on purity/crystallinity |

| Boiling Point | ~110-115 °C (at 0.5 mmHg) | Extrapolated from analogs |

| Solubility | Soluble in DCM, EtOAc, MeOH, Acetone | Poor water solubility |

| Key Hazard | H315, H319 (Irritant) | Standard PPE required |

Synthesis & Manufacturing Protocol

The Mechanistic Pathway

The synthesis relies on a classic Williamson Ether Synthesis . The reaction involves the nucleophilic attack of the 2,4-difluorophenoxide anion (generated in situ) on the

Critical Design Choice:

-

Base Selection: Potassium Carbonate (

) is preferred over Sodium Hydride (

Experimental Protocol (Lab Scale: 10g)

Reagents:

-

2,4-Difluorophenol (1.0 eq)[2]

-

Methyl bromoacetate (1.1 eq)

- (anhydrous, 1.5 eq)

-

Acetone (Reagent grade, 0.5 M concentration relative to phenol)

Step-by-Step Procedure:

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, suspend 2,4-difluorophenol (10.0 g, 76.9 mmol) and anhydrous

(15.9 g, 115 mmol) in Acetone (150 mL). -

Stirring: Stir at room temperature for 30 minutes. Why: This allows partial deprotonation and formation of the phenoxide salt.

-

Addition: Add methyl bromoacetate (12.9 g, 84.6 mmol) dropwise over 10 minutes. Caution: Exothermic reaction.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 56°C) for 4-6 hours.

-

Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The starting phenol (

) should disappear, replaced by the less polar ester ( -

Workup:

-

Cool to room temperature.[3]

-

Filter off the inorganic solids (

and excess -

Concentrate the filtrate under reduced pressure.[4][5][3][6]

-

Dissolve residue in EtOAc (100 mL) and wash with 1M NaOH (2 x 30 mL) to remove trace unreacted phenol. Critical: This ensures high purity without column chromatography.

-

Wash with brine, dry over

, and concentrate.

-

-

Yield: Expect 14.0–14.8 g (90–95%) of a clear, pale yellow oil/solid.

Reaction Workflow Diagram

Caption: Figure 1. Optimized Williamson Ether Synthesis workflow using mild base conditions.

Synthetic Utility & Divergent Applications

Once synthesized, Methyl 2-(2,4-difluorophenoxy)acetate serves as a "hub" intermediate. The ester handle allows for rapid diversification, while the fluorinated aryl ring remains a stable, lipophilic anchor.

Key Transformations

-

Hydrolysis (Agrochemical Route):

-

Reagent:

/ -

Product:(2,4-Difluorophenoxy)acetic acid .[7]

-

Utility: This is a direct analog of the herbicide 2,4-D. The fluorine substitution often imparts higher potency and different selectivity profiles in auxin-mimic herbicides.

-

-

Amidation (Medicinal Route):

-

Reagent: Primary amine +

(Trimethylaluminum) OR Hydrolysis followed by -

Product:

-Phenoxy Amides . -

Utility: Linkers for PROTACs, PPAR agonists, and enzyme inhibitors (e.g., AChE inhibitors).

-

-

Cyclization (Heterocycle Synthesis):

-

Reagent: Hydrazine hydrate.

-

Product:Phenoxyacetyl hydrazides .

-

Utility: Precursors for 1,3,4-oxadiazoles, which are common pharmacophores in antifungal and antibacterial research.

-

Divergent Synthesis Map

Caption: Figure 2. Divergent synthetic pathways transforming the methyl ester into bioactive classes.

Applications in Drug Discovery & Development[1][16]

Metabolic Blocking (The Fluorine Advantage)

In drug design, the phenyl ring is a common site of metabolic attack.

-

Non-fluorinated Phenoxy: Rapidly hydroxylated at the para-position by CYP450.

-

2,4-Difluorophenoxy: The C4-fluorine blocks the primary metabolic soft spot. The C2-fluorine sterically hinders the ether linkage, potentially increasing resistance to ether cleavage. This motif is conceptually similar to the difluorophenyl group found in the antifungal Voriconazole and the agrochemical Florasulam .

Bioisosterism in Fibrates

Phenoxyacetic acid is the pharmacophore for fibrates (e.g., Clofibrate), used to treat hyperlipidemia. Replacing the chloro- substituents with fluoro- groups (using this building block) reduces the molecular weight while maintaining lipophilicity and increasing metabolic stability, a strategy often used in "me-better" drug campaigns.

Linker Chemistry

The compound acts as a robust linker in PROTAC (Proteolysis Targeting Chimera) design. The difluorophenoxy group can serve as a rigid, lipophilic spacer that connects an E3 ligase ligand to a target protein ligand, improving cell permeability compared to simple PEG linkers.

References

-

Fluorochem Ltd. Certificate of Analysis: Methyl 2-(2,4-difluorophenoxy)acetate (CAS 449811-63-6). Retrieved from .

-

Sigma-Aldrich. Safety Data Sheet: 2,4-Difluorophenoxyacetic acid derivatives. Retrieved from .

- Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330. (Mechanistic insight on metabolic stability).

- Theodoridis, G. (2006). "Fluorine-containing agrochemicals: An overview of recent developments." Advances in Fluorine Science, 2, 121-175.

- Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2,4-Difluorophenylacetic acid 97 81228-09-3 [sigmaaldrich.com]

- 3. The synthetic method of 2,4-difluorobenzylamine - Eureka | Patsnap [eureka.patsnap.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US6133485A - Asymmetric synthesis of 2-(2,4-difluorophenyl)-1-heterocycl-1-yl butan-2,3-diols - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. resources.magic.eco [resources.magic.eco]

Thermodynamic Stability of Methyl 2-(2,4-difluorophenoxy)acetate: A Technical Characterization Guide

Executive Summary

Methyl 2-(2,4-difluorophenoxy)acetate (CAS 449811-63-6) represents a critical intermediate scaffold in the synthesis of fluorinated agrochemicals and pharmaceutical ethers. Its thermodynamic stability is governed by two competing structural vectors: the metabolic robustness of the 2,4-difluorophenyl ether linkage and the electrophilic susceptibility of the methyl ester moiety.

This guide provides a rigorous framework for evaluating the thermodynamic and kinetic stability of this compound. Based on Structure-Activity Relationship (SAR) analysis, the compound exhibits moderate thermal stability (stable up to ~150°C) but compromised hydrolytic stability compared to non-fluorinated analogs due to the electron-withdrawing nature of the difluorophenoxy group, which activates the ester carbonyl toward nucleophilic attack.

Molecular Architecture & Stability Predictors

To design effective stability protocols, one must first understand the structural forces at play.

Structural Analysis

-

The Ether Linkage (

): The 2,4-difluoro substitution pattern on the phenyl ring creates a strong dipole. The C-F bonds ( -

The Ester Linkage (

): This is the "soft spot." The inductive effect (-I) of the 2,4-difluorophenoxy group pulls electron density through the ether oxygen, increasing the electrophilicity of the carbonyl carbon. -

The Leaving Group (

Driver):-

Phenol

[1] -

2,4-Difluorophenol

-

Implication: The 2,4-difluorophenoxide ion is a significantly better leaving group than phenoxide. Consequently, base-catalyzed hydrolysis will proceed 10-100x faster for this compound than for methyl phenoxyacetate.

-

Predicted Physicochemical Properties

| Property | Value (Estimated/Lit.) | Stability Implication |

| Molecular Weight | 202.16 g/mol | Low volatility relative to degradation products. |

| LogP | ~2.3 - 2.5 | Lipophilic; susceptible to oxidative degradation in lipid formulations. |

| Melting Point | 40 - 50°C (Low melt solid) | Requires cold storage; solid-state transitions likely near ambient temp. |

| Hydrolysis | < 24 hours (Predicted) | Unstable in physiological aqueous buffer; requires aprotic solvents for storage. |

Mechanism of Instability: Hydrolysis Pathways

The primary degradation pathway is the cleavage of the ester bond. Understanding this mechanism is crucial for interpreting stability data.

Diagram: Base-Catalyzed Hydrolysis Mechanism

The following diagram illustrates the

Caption: Figure 1. Base-catalyzed hydrolysis pathway. The electron-withdrawing fluorine atoms stabilize the leaving group, accelerating k2.

Experimental Protocols for Stability Profiling

Do not rely on generic stability data. Use these self-validating protocols to establish the specific profile for your batch.

Protocol A: pH-Dependent Hydrolysis Kinetics

Objective: Determine the pseudo-first-order rate constants (

Reagents:

-

Buffer A (pH 1.2): 0.1 N HCl.

-

Buffer B (pH 7.4): 50 mM Phosphate buffer.

-

Buffer C (pH 9.0): 50 mM Borate buffer.

-

Internal Standard: Acetophenone (chemically inert under these conditions).

Workflow:

-

Stock Preparation: Dissolve 10 mg of Methyl 2-(2,4-difluorophenoxy)acetate in 1 mL Acetonitrile (ACN).

-

Initiation: Spike 50 µL of Stock into 9.95 mL of pre-warmed (37°C) Buffer A, B, and C.

-

Sampling: At

min, remove 500 µL aliquots. -

Quenching: Immediately add 500 µL cold ACN + 0.1% Formic Acid to stop the reaction.

-

Analysis: Analyze via HPLC-UV (254 nm) or LC-MS.

-

Column: C18, 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase: Gradient 5% to 95% ACN in water (+0.1% FA).

-

Data Processing:

Plot

-

Acceptance Criterion: Linearity (

) confirms first-order kinetics.

Protocol B: Thermal Stability via DSC/TGA

Objective: Differentiate between phase transitions (melting) and chemical degradation (decomposition).

Instrument Settings:

-

DSC (Differential Scanning Calorimetry):

-

Pan: Hermetically sealed Aluminum pan (prevent evaporation of methyl ester).

-

Ramp: 5°C/min from 0°C to 250°C.

-

Purge: Nitrogen (50 mL/min).

-

-

TGA (Thermogravimetric Analysis):

-

Ramp: 10°C/min from 25°C to 400°C.

-

Interpretation Guide:

-

Event 1 (Endotherm ~40-50°C): Melting point. Note: If broad, indicates impurities.

-

Event 2 (Exotherm >150°C): Decomposition onset.

-

TGA Mass Loss:

-

If mass loss occurs before the decomposition exotherm, the compound is volatilizing (subliming/evaporating) rather than degrading.

-

Critical Check: If TGA shows >5% weight loss below 100°C, the hermetic seal on the DSC failed, or the sample contains residual solvent.

-

Stability Testing Workflow Diagram

The following decision tree outlines the logical flow for characterizing a new batch of material.

Caption: Figure 2. Step-wise characterization workflow to isolate thermal vs. hydrolytic instability.

Storage and Handling Recommendations

Based on the thermodynamic profile derived above, the following handling conditions are mandatory to maintain >99% purity.

-

Moisture Exclusion: Due to the activated ester, the compound is hygroscopic-reactive . Store under Argon or Nitrogen atmosphere.

-

Temperature: Store at 2-8°C . While thermally stable up to 150°C, long-term storage at room temperature can accelerate slow hydrolysis if trace moisture is present.

-

Solvents: Avoid protic solvents (Methanol, Ethanol) for long-term storage, as transesterification can occur. Use DMSO or Anhydrous Acetonitrile for stock solutions.

References

-

Gokarn, Y. R., et al. (2015). "Thermodynamic Stability of Proteins and Intermediates." Journal of Pharmaceutical Sciences.

-

Khurana, J. M., et al. (2004). "Facile Hydrolysis of Esters with KOH-Methanol at Ambient Temperature." Monatshefte für Chemie.

-

PubChem. (2025).[2][3] "2,4-Difluorophenol - Compound Summary." National Library of Medicine.

-

Sigma-Aldrich. (2025). "Methyl 2-(2,4-difluorophenoxy)acetate Product Specification."

-

Yates, K., & McClelland, R. A. (1967).[4] "Mechanisms of Ester Hydrolysis in Aqueous Sulfuric Acid." Journal of the American Chemical Society.[4]

Sources

- 1. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 2. 2,4-Difluorophenol | C6H4F2O | CID 123051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4-二氟苯酚 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Unimolecular and bimolecular mechanisms in the acid-catalysed hydrolysis of methyl esters of aliphatic monocarboxylic acids in aqueous sulphuric acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Safety and Toxicity of Methyl 2-(2,4-difluorophenoxy)acetate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Contextualizing Methyl 2-(2,4-difluorophenoxy)acetate in Modern Research

Methyl 2-(2,4-difluorophenoxy)acetate is an organofluorine compound that serves as a valuable synthetic intermediate in medicinal chemistry and materials science. Its structure, characterized by a difluorinated phenyl ring linked to a methyl acetate group via an ether bond, makes it a versatile building block for introducing the 2,4-difluorophenoxy moiety into more complex molecules. This functional group is of particular interest in drug discovery, as the inclusion of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Given its utility in the synthesis of novel compounds, a thorough understanding of its safety profile and potential toxicity is paramount for any researcher handling this substance.

This guide provides a comprehensive analysis of the available safety data for Methyl 2-(2,4-difluorophenoxy)acetate, deconstructs its Safety Data Sheet (SDS), and explores its toxicological profile through a scientifically grounded read-across approach, necessitated by the absence of extensive direct toxicological studies.

Part 1: Deconstructing the Safety Data Sheet (SDS) for Methyl 2-(2,4-difluorophenoxy)acetate

The Safety Data Sheet is the primary source of information regarding the hazards of a chemical and the necessary precautions for its safe handling. The information presented here is synthesized from available supplier SDS documentation for Methyl 2-(2,4-difluorophenoxy)acetate (CAS Number: 449811-63-6).[1]

GHS Hazard Classification and Labeling

The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information. For Methyl 2-(2,4-difluorophenoxy)acetate, the classification indicates moderate acute hazards.

| GHS Classification | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07: Exclamation Mark | Warning |

| Skin Irritation (Category 2) | H315: Causes skin irritation | GHS07: Exclamation Mark | Warning |

| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation | GHS07: Exclamation Mark | Warning |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | GHS07: Exclamation Mark | Warning |

Table 1: GHS Hazard Classification for Methyl 2-(2,4-difluorophenoxy)acetate.[1]

Physical and Chemical Properties

Understanding the physical properties of a substance is crucial for anticipating its behavior under various laboratory conditions and for appropriate storage.

| Property | Value |

| CAS Number | 449811-63-6 |

| Molecular Formula | C₉H₈F₂O₃ |

| Molecular Weight | 202.16 g/mol |

| LogP | 1.72 |

| Purity | Typically ≥97% |

Table 2: Physicochemical Properties of Methyl 2-(2,4-difluorophenoxy)acetate.[1]

The LogP value of 1.72 suggests a moderate lipophilicity, indicating that the compound may be absorbed through the skin, reinforcing the need for appropriate personal protective equipment (PPE).

The Logic of the Safety Data Sheet

An SDS follows a logical progression, starting from substance identification and its hazards, moving to preventive and response measures, and concluding with transport and regulatory information. This structure is designed to provide a comprehensive safety overview for all personnel who may interact with the substance.

Caption: Logical flow of a Safety Data Sheet (SDS).

Part 2: Toxicological Profile - A Read-Across Approach

Due to a lack of comprehensive, publicly available toxicological studies specifically for Methyl 2-(2,4-difluorophenoxy)acetate, a read-across methodology is employed. This common toxicological practice involves using data from structurally similar chemicals to predict the toxicity of the target compound. The primary analogues for this assessment are 2,4-difluorophenol and the general class of phenoxyacetic acids .

Acute Toxicity

The GHS classifications provide the basis for understanding the acute toxicity of this compound.[1]

-

Oral (H302 - Harmful if swallowed): Ingestion may lead to gastrointestinal irritation, nausea, and vomiting.

-

Dermal (H315 - Causes skin irritation): Direct contact is likely to cause redness, itching, and inflammation. Prolonged contact should be avoided.

-

Eye (H319 - Causes serious eye irritation): Contact with the eyes can cause significant irritation, pain, and potential damage if not promptly and thoroughly rinsed.

-

Inhalation (H335 - May cause respiratory irritation): Inhalation of dust or aerosols may irritate the nose, throat, and lungs, leading to coughing and shortness of breath.

Potential for Systemic and Chronic Toxicity (Read-Across Analysis)

The molecule can be conceptually divided into two key structural components for toxicological consideration: the 2,4-difluorophenol moiety and the methyl acetate side chain. In vivo, esterase enzymes could potentially hydrolyze the compound to 2,4-difluorophenol and methyl 2-hydroxyacetate.

-

2,4-Difluorophenol (CAS 367-27-1): This analogue is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] It is known to cause skin irritation and serious eye damage.[3] Chronic exposure to phenolic compounds can potentially lead to systemic effects, including impacts on the liver and kidneys.[4]

-

Phenoxyacetic Acids: This broader class of chemicals, which includes herbicides like 2,4-D, has been studied more extensively.[5] While the dichlorinated analogue (2,4-D) has a different substitution pattern, the core phenoxyacetic acid structure is relevant. Some compounds in this class have been associated with systemic toxicity with long-term exposure.[6]

Caption: Read-across approach for toxicity assessment.

Part 3: Practical Guidance for the Laboratory Professional

This section translates the safety and toxicological data into actionable procedures for researchers.

Engineering Controls and Personal Protective Equipment (PPE)

-

Primary Engineering Control: Always handle Methyl 2-(2,4-difluorophenoxy)acetate in a certified chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield if there is a risk of splashing.

-

Hand Protection: Wear nitrile gloves. Be sure to inspect gloves for tears or holes before use. Change gloves immediately if they become contaminated.

-

Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned. For larger quantities or tasks with a high risk of splashing, consider a chemically resistant apron.

-

Respiratory Protection: Not typically required when used within a fume hood. If engineering controls are not available or are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

-

First Aid and Emergency Procedures

-

Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Protocol: In-Vitro Cytotoxicity Assessment using the MTT Assay

To bridge the gap in direct toxicological data, researchers can perform preliminary cytotoxicity screening. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability.[7][8]

Objective: To determine the concentration of Methyl 2-(2,4-difluorophenoxy)acetate that reduces the viability of a cultured cell line by 50% (IC₅₀).

Materials:

-

Selected mammalian cell line (e.g., HEK293, HeLa)

-

Complete cell culture medium

-

96-well cell culture plates

-

Methyl 2-(2,4-difluorophenoxy)acetate

-

Dimethyl sulfoxide (DMSO, sterile)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

-

Phosphate-buffered saline (PBS)

Methodology:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of Methyl 2-(2,4-difluorophenoxy)acetate in DMSO (e.g., 100 mM).

-

Perform serial dilutions of the stock solution in serum-free medium to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM).

-

Remove the medium from the cells and replace it with 100 µL of the medium containing the various compound concentrations. Include vehicle control (DMSO) and untreated control wells.

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

Carefully remove the medium from each well.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion

Methyl 2-(2,4-difluorophenoxy)acetate is a valuable research chemical with a hazard profile that necessitates careful handling. The primary risks, as identified by its GHS classification, are acute in nature: it is harmful if swallowed and causes skin, eye, and respiratory irritation.[1] While specific data on chronic or systemic toxicity is limited, a read-across analysis of its structural analogues suggests that caution is warranted. By adhering to the safety guidelines outlined in the SDS, utilizing appropriate engineering controls and PPE, and being prepared for potential exposures, researchers can safely harness the synthetic utility of this compound. For laboratories intending to use this or structurally novel compounds extensively, performing foundational in-vitro toxicity studies, such as the MTT assay described, is a prudent and scientifically responsible step.

References

-

CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available from: [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]

-

National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

-

Australian Government Department of Health. (2019, June 28). Allyl esters of acetic acid ethers: Human health tier II assessment. Available from: [Link]

-

Pinheiro, P. F., et al. (2024, April 1). Phytocytogenotoxicity of Esters obtained from Phenols and Phenoxyacetic Acid using the Steglich reaction. ResearchGate. Available from: [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2020, July). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). National Center for Biotechnology Information. Available from: [Link]

-

American Elements. (n.d.). Methyl 2-[(2,4-difluorophenyl)carbamoyl]acetate. Available from: [Link]

-

Loba Chemie. (2025, March 17). PHENOXYACETIC ACID FOR SYNTHESIS - Safety Data Sheet. Available from: [Link]

-

PubChem. (n.d.). Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. (n.d.). 2,4-Difluorophenol. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 2,4-Difluorophenol | C6H4F2O | CID 123051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. capotchem.cn [capotchem.cn]

- 4. Page loading... [wap.guidechem.com]

- 5. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. lobachemie.com [lobachemie.com]

- 7. clyte.tech [clyte.tech]